1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H25NO5S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rh(I)-Catalyzed Reactions
The Rh(I)-catalyzed Pauson–Khand reaction (PKR) using derivatives of 1-phenylsulfonyl and azabicyclo[3.2.1]octane highlights the potential of this compound in organic synthesis. These reactions produce bicyclic compounds, indicating the versatility of such compounds in chemical transformations (Inagaki, Kawamura, & Mukai, 2007).
Muscarinic Receptor Ligands
Compounds similar to the one have been studied as ligands for the muscarinic acetylcholinergic receptor (mAChR). These studies focus on the binding affinity and subtype specificity of various stereoisomers to mAChR, offering insights into receptor-ligand interactions and potential applications in neuroscience (McPherson et al., 1995).
Atom-Transfer Radical Cyclizations
Research involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate and its reaction with N-BOC-allylamine to form substituted 3-azabicyclo[3.3.0]octanes demonstrates the use of azabicyclo[3.2.1]octane derivatives in radical cyclizations. This can lead to the synthesis of complex molecular structures, useful in various chemical syntheses (Flynn, Zabrowski, & Nosal, 1992).
Antagonists of C-C Chemokine Receptor 5 (CCR5)
A series of sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds show promise as antagonists of CCR5, which is involved in HIV-1 cell entry. This suggests potential applications in developing novel antiviral agents (Supuran, 2011).
Crystal Structure Characterization
The crystal structure of compounds including azabicyclo[3.2.1]octane derivatives has been analyzed, revealing details about their molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yang et al., 2008).
Synthesis of Optically Active Derivatives
Research into the synthesis of optically active derivatives based on azabicyclo[3.2.1]octane, as seen in the study of perhydrofuro[2,3-b]furan derivatives, demonstrates the compound's utility in creating biologically active molecules (Uchiyama et al., 2001).
1,3-Dipolar Cycloadditions
The compound's utility in 1,3-dipolar cycloadditions, producing bicyclic olefins, further exemplifies its value in synthetic chemistry (Taniguchi, Ikeda, & Imoto, 1978).
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as TLL018, are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
TLL018 is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by TLL018 affects the signaling pathways of various proinflammatory cytokines . This can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases .
Pharmacokinetics
TLL018 is orally bioavailable . It has shown potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays
Result of Action
The inhibition of JAK1 and TYK2 by TLL018 leads to a reduction in the signaling of proinflammatory cytokines . This can result in a decrease in inflammation and other symptoms associated with autoimmune diseases . In preclinical studies, oral administration of TLL018 demonstrated dose-dependent efficacy in arthritis animal models .
Eigenschaften
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S2/c1-25(21,22)16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)26(2,23)24/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYVNYOKMNGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.